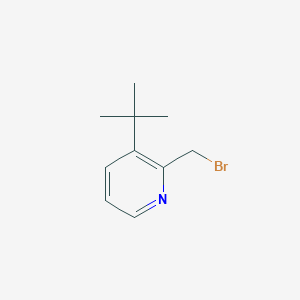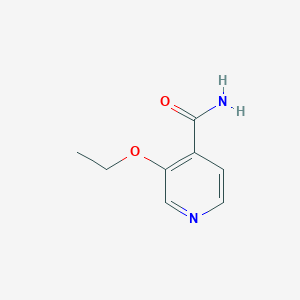
5-Amino-3-(3-benzothienyl)-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-3-(3-benzothienyl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring fused with a benzothiophene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(3-benzothienyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-benzothienyl hydrazine with formic acid and ammonium formate, leading to the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-3-(3-benzothienyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Alkylated or acylated triazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-Amino-3-(3-benzothienyl)-1H-1,2,4-triazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. They may act as enzyme inhibitors or receptor agonists/antagonists, contributing to the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also serve as a precursor for the synthesis of dyes, pigments, and other functional materials.
Wirkmechanismus
The mechanism of action of 5-Amino-3-(3-benzothienyl)-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and π-π interactions, contributing to its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-1H-1,2,4-triazole: Lacks the benzothiophene moiety, resulting in different chemical and biological properties.
3-Benzothienyl-1H-1,2,4-triazole:
Uniqueness
5-Amino-3-(3-benzothienyl)-1H-1,2,4-triazole is unique due to the presence of both the amino group and the benzothiophene moiety. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C10H8N4S |
|---|---|
Molekulargewicht |
216.26 g/mol |
IUPAC-Name |
5-(1-benzothiophen-3-yl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C10H8N4S/c11-10-12-9(13-14-10)7-5-15-8-4-2-1-3-6(7)8/h1-5H,(H3,11,12,13,14) |
InChI-Schlüssel |
PQYAGCXEGXMBJN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CS2)C3=NC(=NN3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-[4-(trifluoromethoxy)phenyl]phenyl]boronic acid](/img/structure/B13665112.png)


![Ethyl 2-[(tert-butoxycarbonyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate](/img/structure/B13665130.png)






![6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine](/img/structure/B13665172.png)

![5-Fluorobenzo[b]thiophen-2-amine](/img/structure/B13665189.png)
